physical and chemical properties of Ethyl 2,3-difluorobenzoate
physical and chemical properties of Ethyl 2,3-difluorobenzoate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2,3-difluorobenzoate
Introduction
Ethyl 2,3-difluorobenzoate (CAS No. 773134-65-9) is a fluorinated aromatic ester of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2][3] As a synthetic building block, its unique substitution pattern—featuring two vicinal fluorine atoms on the benzene ring—imparts specific electronic and conformational properties to larger molecules. The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to modulate key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[4] This guide serves as a comprehensive technical resource for researchers, providing in-depth information on the physicochemical properties, spectroscopic profile, synthesis, and safe handling of Ethyl 2,3-difluorobenzoate.
Part 1: Core Physicochemical Properties
The fundamental physical and chemical characteristics of Ethyl 2,3-difluorobenzoate are crucial for its application in experimental design, reaction optimization, and safety assessments. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 773134-65-9 | [1][2][3] |
| Molecular Formula | C₉H₈F₂O₂ | [1][3] |
| Molecular Weight | 186.16 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 233.1 ± 30.0 °C (Predicted) | [2] |
| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; miscible with most organic solvents. | [5][6] |
| Storage | Store in a cool, dry, well-ventilated place in a sealed container. | [2][5] |
Part 2: Spectroscopic & Analytical Profile
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of Ethyl 2,3-difluorobenzoate. The following sections detail the expected spectral characteristics based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The ethyl group will present as a quartet around 4.4 ppm (for the -OCH₂- protons) and a triplet around 1.4 ppm (for the -CH₃ protons). The aromatic region will display a complex multiplet pattern for the three protons on the benzene ring, resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ester carbonyl carbon (around 164 ppm), the carbons of the ethyl group (~62 ppm for -OCH₂- and ~14 ppm for -CH₃), and the aromatic carbons.[6][7] The signals for the fluorine-bearing carbons will appear as doublets due to carbon-fluorine (C-F) coupling.
Caption: Logical relationship for spectroscopic analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] The IR spectrum of Ethyl 2,3-difluorobenzoate is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) group.
-
C=O Stretch: A strong band is expected in the region of 1715-1730 cm⁻¹ for the aromatic ester carbonyl stretch.[9]
-
C-O Stretches: Two characteristic C-O stretching bands are anticipated in the 1300-1000 cm⁻¹ region.[9]
-
Aromatic C=C Stretches: Medium to weak absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the benzene ring.[10]
-
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.[11]
-
C-F Stretches: Strong absorptions corresponding to the carbon-fluorine bond stretches are expected in the 1350-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at an m/z (mass-to-charge ratio) of 186, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways for benzoate esters include the loss of the ethoxy group (-OCH₂CH₃), which would result in a fragment at m/z 141 (the 2,3-difluorobenzoyl cation). Another expected fragment would be at m/z 157, corresponding to the loss of an ethyl radical (-CH₂CH₃).
Part 3: Synthesis & Chemical Reactivity
Synthetic Pathway: Fischer Esterification
Ethyl 2,3-difluorobenzoate is most commonly synthesized via the Fischer esterification of 2,3-difluorobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol. The equilibrium is driven towards the product (ester) by using excess alcohol and/or removing the water formed during the reaction.[12]
Caption: General workflow for the synthesis of Ethyl 2,3-difluorobenzoate.
Reactivity Profile
The reactivity of Ethyl 2,3-difluorobenzoate is primarily dictated by the ester functional group and the electron-deficient difluorinated aromatic ring.
-
Ester Hydrolysis: The ester can be hydrolyzed back to 2,3-difluorobenzoic acid and ethanol under either acidic or basic conditions.
-
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the two fluorine atoms and the ester group deactivates the aromatic ring towards electrophilic substitution.
-
Nucleophilic Aromatic Substitution: The presence of two fluorine atoms makes the ring susceptible to nucleophilic aromatic substitution, where a strong nucleophile can displace one of the fluorine atoms.
Part 4: Application in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[4] Fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity (LogP) and acidity (pKa).[4] Ethyl 2,3-difluorobenzoate serves as a valuable intermediate, providing a difluorinated phenyl moiety that can be incorporated into more complex drug candidates to fine-tune their pharmacological profiles.
Part 5: Safety & Handling Protocols
Proper handling of Ethyl 2,3-difluorobenzoate is essential for laboratory safety. It is classified as a combustible liquid and is toxic to aquatic life.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[5]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13] Keep away from heat, sparks, open flames, and hot surfaces.
-
Fire Safety: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Vapors are heavier than air and may travel along the ground to an ignition source.
-
First Aid: In case of skin contact, remove contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse out with plenty of water. If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell.
Part 6: Detailed Experimental Methodologies
Synthesis Protocol: Fischer Esterification
This protocol is a representative procedure for the synthesis of Ethyl 2,3-difluorobenzoate.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-difluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of absolute ethanol (approx. 10-20 eq) to the flask, followed by the slow, dropwise addition of a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).[12]
-
Reaction: Heat the mixture to reflux and maintain stirring for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.[12]
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain pure Ethyl 2,3-difluorobenzoate.[12]
Analytical Protocol: ATR-FTIR Spectroscopy
This protocol describes a standard method for obtaining an IR spectrum of the liquid product.[8]
-
Instrument Preparation: Ensure the FTIR spectrometer and the Attenuated Total Reflectance (ATR) accessory are powered on and have stabilized.
-
Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum.
-
Sample Application: Place a small drop of the purified Ethyl 2,3-difluorobenzoate directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands as detailed in Section 2.2.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
References
-
Arctom Scientific. (n.d.). Ethyl 2,3-difluorobenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
ChemWhat. (2025). ETHYL 2,3-DIFLUOROBENZOATE CAS#: 773134-65-9. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). Ethyl difluoroacetate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ChemBK. (2024). ethyl 2,4-difluorobenzoate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2,4-difluorobenzoate, 97%. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). Ethyl 2,2-difluoropropanoate. Retrieved from [Link]
-
Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Retrieved from [Link]
-
ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl (2E)-2,3-difluoro-2-butenoate. Retrieved from [Link]
-
Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. PubMed. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Sal-Amsalem, O., & Senderowitz, H. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, ethyl ester. NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). Ethyl benzoate. Retrieved from [Link]
-
Jain, R., et al. (n.d.). Polarographic Studies on the Reduction of Ethyl 2,3-Dioxobutyrate-2-arylhydrazono-3-semicarbazones. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). Ethyl 2-chlorobenzoate. Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. ETHYL 2,3-DIFLUOROBENZOATE CAS#: 773134-65-9 [amp.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
